3H-Imidazo[4,5-b]pyridin-5-amine
Overview
Description
3H-Imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that has been studied for its potential therapeutic significance . It is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations .
Synthesis Analysis
Imidazo[4,5-b]pyridines can be synthesized using various methods. One popular approach involves condensation–dehydration reactions of pyridine-2,3-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Another method involves reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite .
Molecular Structure Analysis
The imidazo[4,5-b]pyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Scientific Research Applications
Catalyst Systems in Organic Synthesis
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions involve a variety of amines, including imidazoles and benzimidazoles, showcasing the application of 3H-Imidazo[4,5-b]pyridin-5-amine derivatives in organic synthesis. These recyclable catalysts are significant for commercial exploitation due to their efficiency in forming aromatic and heterocyclic amines, essential for synthesizing complex organic compounds (Kantam et al., 2013).
Medicinal Chemistry Scaffold
Imidazo[1,2-b]pyridazine scaffolds, closely related to this compound, are crucial in medicinal chemistry for their bioactive molecules, including kinase inhibitors like ponatinib. This extensive review showcases the therapeutic applications of these scaffolds, underlining their significance in developing novel treatments for various diseases (Garrido et al., 2021).
Corrosion Inhibition
Imidazoline and its derivatives, structurally similar to this compound, are recognized for their role as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure facilitates strong adsorption onto metal surfaces, making them effective in protecting against corrosion, thereby highlighting the chemical versatility and industrial application of such compounds (Sriplai & Sombatmankhong, 2023).
Inhibitors of p38α MAP Kinase
Compounds with imidazole scaffolds, akin to this compound, serve as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This review discusses the design, synthesis, and activity studies of these inhibitors, highlighting their potential in treating inflammatory diseases by modulating cytokine release (Scior et al., 2011).
Heterocyclic N-oxide in Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from imidazole, demonstrate significant potential in drug development due to their biological importance and versatility in organic synthesis. This review emphasizes the role of these compounds in medicinal applications, showcasing their utility in designing catalysts and synthesizing bioactive molecules (Li et al., 2019).
Safety and Hazards
Future Directions
The future directions for the study of 3H-Imidazo[4,5-b]pyridin-5-amine could involve further exploration of its potential therapeutic significance, given its structural resemblance to purines . Additionally, more research could be conducted to optimize its synthesis and to further understand its mechanism of action .
Mechanism of Action
Target of Action
The primary targets of 3H-Imidazo[4,5-b]pyridin-5-amine are diverse and depend on the specific derivative of the compound. For instance, some derivatives are known to target GABA A receptors, acting as positive allosteric modulators . Other targets include enzymes involved in carbohydrate metabolism, components of the immune system, and cellular pathways necessary for the proper functioning of cancerous cells .
Mode of Action
The interaction of this compound with its targets results in various changes. For example, when acting as a GABA A receptor positive allosteric modulator, it enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system . In the context of cancer, some derivatives have been shown to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro .
Biochemical Pathways
this compound influences many biochemical pathways. For instance, in cancer cells, it can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . In the nervous system, it modulates the GABAergic pathway, which plays a key role in inhibitory neurotransmission .
Pharmacokinetics
It has been reported as a weak inhibitor of cyp3a4, a key enzyme involved in drug metabolism . It is also a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are important for drug transport .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, in cancer cells, it can induce cell cycle arrest at the G2/M phase, suggesting inhibition of tubulin polymerization . It can also activate Caspase-3, a key enzyme involved in apoptosis .
Biochemical Analysis
Biochemical Properties
3H-Imidazo[4,5-b]pyridin-5-amine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a potent inhibitor of certain enzymes involved in inflammatory and autoimmune diseases . Additionally, this compound has demonstrated the ability to modulate the activity of GABA A receptors, proton pump inhibitors, and aromatase inhibitors . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of central nervous system disorders, digestive system diseases, and cancer .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of Akt, a key protein in cell signaling pathways, thereby affecting downstream targets such as PRAS40 and p70S6 . This inhibition can lead to alterations in cell proliferation, survival, and metabolism, making the compound a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound has been found to bind to the ATP binding cleft of Akt, preventing ATP from binding and thereby inhibiting Akt activation . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, this compound has been shown to interact with other enzymes and receptors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been observed to maintain its inhibitory activity against target enzymes and receptors, although some degradation may occur under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit target enzymes and receptors without causing significant toxicity . At higher doses, some toxic or adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to carbohydrate metabolism . By modulating the activity of key enzymes in these pathways, this compound can alter the production and utilization of metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, where it exerts its biochemical effects . For instance, this compound may be directed to the nucleus or mitochondria, depending on the presence of specific targeting signals . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDQDKMUXUQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391022 | |
Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69825-84-9 | |
Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69825-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo(4,5-b)pyridin-5-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69825-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 3H-Imidazo[4,5-b]pyridin-5-amine derivatives in cancer treatment?
A1: Research indicates that certain this compound derivatives show promise as potential therapeutic agents for cancer treatment. [] While specific mechanisms of action are not detailed in the available research, these compounds are believed to target myelopathy and proliferative disorders, which are hallmarks of cancer. [] Further investigation is necessary to understand the precise targets and molecular mechanisms by which these compounds exert their anti-cancer effects. Additionally, preclinical studies are crucial to evaluate the efficacy, safety profile, and potential clinical application of these derivatives for specific cancer types.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.